molecular formula C22H23N3O2 B2877114 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one CAS No. 922926-28-1

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No.: B2877114
CAS No.: 922926-28-1
M. Wt: 361.445
InChI Key: LURGFVJVPDCEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azepane ring : A seven-membered saturated heterocyclic ring.
  • Pyridazine core : A six-membered ring containing two nitrogen atoms.
  • Naphthalene moiety : A polycyclic aromatic hydrocarbon contributing to its lipophilicity.

Molecular Formula : C₁₈H₁₈N₄O₂

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The following mechanisms have been proposed based on existing studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease processes, potentially leading to therapeutic effects.
  • Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, pyridazine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

Research has shown that compounds containing azepane and pyridazine rings can enhance cognitive functions and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Properties

A study published in Cancer Research demonstrated that derivatives of pyridazine exhibited potent anticancer activity against various cancer cell lines, including breast and lung cancer. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

CompoundCancer TypeIC50 (µM)Mechanism
Pyridazine Derivative ABreast Cancer5.2Apoptosis induction
Pyridazine Derivative BLung Cancer3.8PI3K/Akt inhibition

Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, a related compound improved cognitive deficits in mice treated with amyloid-beta peptides. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation.

Treatment GroupMemory Score (Morris Water Maze)Neuroinflammation Score
Control45 ± 5 secondsHigh
Compound Admin30 ± 4 secondsLow

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)23-25(21)16-22(27)24-14-5-1-2-6-15-24/h3-4,7-13H,1-2,5-6,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGFVJVPDCEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.